2-Chlorothiophene-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-5-4(3-7)1-2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEASGMGAALVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563258 | |
| Record name | 2-Chlorothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127667-02-1 | |
| Record name | 3-Thiophenecarbonitrile, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies Pertaining to 2 Chlorothiophene 3 Carbonitrile
Preparative Routes for the 2-Chlorothiophene (B1346680) Scaffold
The synthesis of the 2-chlorothiophene backbone is a foundational step in obtaining 2-chlorothiophene-3-carbonitrile. Various methods have been developed for the chlorination of thiophene (B33073), with regioselectivity being a key challenge.
One common approach involves the direct chlorination of thiophene. For instance, a method describes adding thiophene and dichloroethane to a reaction vessel, heating the mixture, and then introducing chlorine gas. The reaction is carefully controlled by temperature adjustments and holding times to favor the formation of 2-chlorothiophene. google.com After the reaction, the mixture is neutralized and purified by rectification to isolate the desired product. google.com
Another synthetic strategy employs a combination of hydrochloric acid and an oxidizing agent. A patent details a method where thiophene is mixed with hydrochloric acid and triethylamine, cooled, and then treated with a slow addition of hydrogen peroxide. google.com This process is reported to produce 2-chlorothiophene with high yield and purity after extraction and solvent removal. google.com The table below summarizes a specific example from this method.
Table 1: Synthesis of 2-Chlorothiophene via Oxidation
| Reactant | Amount |
|---|---|
| 30% Hydrochloric Acid | 600ml |
| Thiophene | 100g |
| Triethylamine | 2ml |
| 30% Hydrogen Peroxide | 140g |
| Yield | 96.4% |
| Purity | 99.3% (GC) |
Data sourced from a patent on the compound experiment of 2-chlorothiophene. google.com
These methods highlight the direct functionalization of the thiophene ring to install the chloro substituent, providing the necessary precursor for subsequent reactions. The choice of method can depend on factors such as scale, desired purity, and handling of reagents like chlorine gas. google.comgoogle.com
Introduction of the Nitrile Moiety onto the Thiophene Ring
Once the 2-chlorothiophene scaffold is obtained, the next critical step is the introduction of the nitrile (-C≡N) group at the 3-position. The introduction of substituents at the C3 and C4 positions of the thiophene ring is generally more challenging than at the more reactive C2 and C5 positions. mdpi.com
General methods for synthesizing nitriles can be adapted for this purpose. These include:
Nucleophilic Substitution : The reaction of an appropriate alkyl halide with a cyanide salt (e.g., sodium cyanide) is a fundamental method for nitrile synthesis. chemistrysteps.com In the context of the target molecule, this would typically involve a 3-halo-2-chlorothiophene derivative.
Dehydration of Amides : Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). chemistrysteps.compressbooks.pub This would require the prior synthesis of 2-chlorothiophene-3-carboxamide. The reaction proceeds through the conversion of the amide oxygen into a good leaving group, followed by elimination. chemistrysteps.com
Sandmeyer Reaction : For aromatic systems, the Sandmeyer reaction is a powerful tool. This involves the conversion of an amino group into a diazonium salt, which is then displaced by a cyanide nucleophile. wikipedia.org Therefore, 2-chloro-3-aminothiophene could serve as a precursor to this compound. This approach is often practical for introducing functionalities to less reactive positions of the thiophene ring. mdpi.com
The nitrile functional group is strongly polarized, with an electrophilic carbon atom, making it susceptible to a variety of nucleophilic addition reactions. pressbooks.publibretexts.org This reactivity is fundamental to its role as a synthetic intermediate.
Advanced Catalytic Approaches in Thiophene Derivatization
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For thiophene derivatives, palladium, iridium, and rhodium catalysts have proven to be exceptionally versatile for C-H functionalization and cross-coupling reactions.
Palladium-Catalyzed Strategies (e.g., Carbonylation, Cross-Coupling)
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide (CO). researchgate.net Direct carbonylation of thiophenes via C-H bond activation has been a significant challenge due to the thermal instability of the active palladium species. rsc.orgrsc.org However, recent advances have shown that using a CO/CO₂ binary gas system can suppress the decomposition of the catalyst, allowing for the efficient conversion of thiophenes to their corresponding carboxylic acids with as little as 1 mol% of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. rsc.orgrsc.org This method represents a practical and versatile transformation based on direct C-H activation. rsc.org
Cross-Coupling: Palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. It has been successfully applied to synthesize various cyclopropylthiophene derivatives from bromothiophenes and cyclopropylboronic acid, using a Pd(OAc)₂/SPhos catalyst system. nih.gov This method is noted for its mild conditions and tolerance of various functional groups. nih.gov
C-H/C-H Cross-Coupling : These reactions form a C-C bond by activating two different C-H bonds, avoiding the need for pre-functionalized starting materials. A concise method has been developed for the oxidative cross-coupling between benzothiazoles and thiophenes using a palladium catalyst. rsc.org Another approach involves the aerobic dehydrogenative cross-coupling of polyfluoroarenes with thiophenes, which uses molecular oxygen as the terminal oxidant and demonstrates high efficiency and functional group compatibility. acs.org The functionalization of the typically less reactive β-position (C3) of thiophenes can be achieved through a palladium-catalyzed 1,4-migration strategy, which activates the β-C-H bond for direct arylation. rsc.org
Kinetic studies on the palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds have provided mechanistic insights, suggesting that the rate-determining step involves the transfer of the aryl group from the boronic acid to a palladium-thiophene complex. nih.gov
Iridium-Catalyzed C-H Functionalization
Iridium-based catalysts have emerged as powerful tools for C-H functionalization, particularly for borylation reactions.
C-H Borylation: Iridium-catalyzed borylation of thiophenes allows for the direct conversion of C-H bonds to C-B bonds, producing thiophene boronate esters. nih.govresearchgate.net These intermediates are highly valuable as they can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This methodology exhibits high regioselectivity, particularly for 3- and 2,5-disubstituted thiophenes, and tolerates a wide range of functional groups, including acyl and trimethylsilyl (B98337) groups. nih.govresearchgate.net The reaction complements other functionalization methods like directed ortho-metalation (DoM), as it often favors functionalization at different positions. For instance, in 3-substituted thiophenes, iridium-catalyzed borylation tends to occur at the 5-position. msu.edu Unlike palladium or rhodium catalysts that might react with benzylic C-H bonds, iridium catalysts are highly selective for aromatic C-H bonds. msu.edu
The development of iridium-catalyzed C-H activation methods is particularly relevant for late-stage functionalization in drug discovery, allowing for the modification of complex molecules with high precision.
Rhodium-Catalyzed C-H Activation Mechanisms
Rhodium catalysts are also highly effective for C-H activation, often utilizing a chelating directing group to control regioselectivity.
Chelation-Assisted C-H Activation: This strategy involves the use of a directing group on the substrate that coordinates to the rhodium center, positioning the catalyst to activate a specific, often sterically accessible, C-H bond. Rhodium(I) catalysts typically operate via a classical pathway involving oxidative addition of the C-H bond to the metal center. nih.gov In contrast, Rhodium(III) catalysts often proceed through an electrophilic deprotonation pathway to generate an aryl-rhodium intermediate. nih.gov
These rhodium-catalyzed reactions have been applied to a variety of transformations, including:
Intramolecular aromatic C-H annulations. nih.gov
Coupling of C-H bonds with alkenes, imines, and isocyanates. nih.gov
Intermolecular coupling with N-protected-imines, directed by pyridine (B92270) and related heterocycles, to produce aryl-branched amines under mild conditions. escholarship.org
The predictability and high selectivity offered by chelation control make rhodium-catalyzed C-H functionalization a powerful tool for constructing complex molecular architectures. nih.gov
Spectroscopic Characterization and Structural Analysis of 2 Chlorothiophene 3 Carbonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 2-chlorothiophene-3-carbonitrile, ¹H and ¹³C NMR are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides data on the chemical shifts and coupling constants of hydrogen atoms within a molecule. In the case of this compound, the thiophene (B33073) ring protons exhibit characteristic signals. The chemical shift values are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents. oregonstate.edu
For the related compound, 2-chlorothiophene (B1346680), the protons on the thiophene ring appear at specific chemical shifts. chemicalbook.com The proton at position 5 typically resonates further downfield than the proton at position 4 due to the influence of the adjacent sulfur atom and the chlorine at position 2. The coupling between these protons results in a characteristic splitting pattern.
Table 1: Representative ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chlorothiophene | Not specified | H-3: 6.787 (d, J=3.71 Hz), H-4: 6.742 (d, J=5.60 Hz), H-5: 6.918 (dd, J=5.60, 1.48 Hz) chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In this compound, distinct signals are expected for each of the five carbon atoms. The carbon atom attached to the chlorine (C2), the carbon of the nitrile group (C3 and the nitrile carbon), and the two remaining thiophene ring carbons (C4 and C5) will each have a characteristic chemical shift.
For the analogous compound 2-chlorothiophene, the ¹³C NMR spectrum shows signals corresponding to the four carbon atoms of the thiophene ring. chemicalbook.com The presence of the chlorine atom at the C2 position causes a downfield shift for this carbon.
Table 2: Representative ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| A substituted thiophene derivative | Chloroform-d | 145.38, 136.44, 127.74, 127.11, 126.67, 125.83, 122.63, 122.44, 120.71, 120.17, 119.61, 116.75, 116.26, 110.17 rsc.org |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.comnepjol.info For this compound, characteristic vibrational frequencies associated with the C≡N (nitrile) and C-Cl bonds, as well as the thiophene ring, are expected.
The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The thiophene ring itself will have a series of characteristic stretching and bending vibrations. iosrjournals.org
In a study of the related compound 2-acetyl-5-chlorothiophene, the structure was characterized by FT-IR and Raman spectroscopy, with density functional theory (DFT) calculations used to assign the vibrational modes. nih.gov
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. nist.gov
Fragmentation patterns observed in the mass spectrum can provide further structural information. libretexts.org For instance, the loss of a chlorine atom or a cyanide radical could lead to the formation of prominent fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. rsc.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Conformation
For a molecule like this compound, X-ray crystallography would reveal the planarity of the thiophene ring and the spatial orientation of the chloro and cyano substituents. Studies on similar structures, such as the co-crystal of 3-chlorothiophene-2-carboxylic acid with 4,4'-bipyridine, have provided detailed geometric parameters. nih.goviucr.org In this co-crystal, the thiophene ring's bond distances and angles were found to be in agreement with previously reported structures. iucr.org Such analyses also elucidate intermolecular interactions, like hydrogen bonding and π–π stacking, which influence the crystal packing. nih.gov The crystal structure of metal complexes of 3-chlorothiophene-2-carboxylic acid has also been determined, revealing the coordination geometry around the metal centers. bohrium.commdpi.comresearchgate.net
Analysis of Supramolecular Interactions in Crystal Lattices
The study of supramolecular interactions is critical in crystal engineering, as it allows for the design of materials with specific and enhanced properties. The ability of halogen atoms, such as chlorine, to participate in directional interactions, known as halogen bonds, has been a subject of extensive study. iucr.orgre3data.org These interactions, along with more conventional hydrogen bonds and π-stacking, are instrumental in the formation of predictable and stable crystalline architectures.
In another co-crystal, involving 3-chlorothiophene-2-carboxylic acid and acridine, a similar O—H⋯N hydrogen bond is the primary interaction linking the two components. iucr.org This recurring motif highlights the predictability of hydrogen bonding patterns in these systems.
While this compound lacks the carboxylic acid group necessary for such strong hydrogen bonds, the potential for weaker C—H⋯N and C—H⋯Cl hydrogen bonds exists. The nitrile nitrogen can act as a hydrogen bond acceptor, and the chlorine atom can also participate in weak hydrogen bonding. These types of interactions are often observed in the crystal packing of organic molecules.
The chlorine substituent on the thiophene ring is a key player in directing the supramolecular assembly through halogen bonding. In the crystal structure of the 3-CTCA and BPY co-crystal, Cl⋯Cl interactions are present and contribute to the stability of the two-dimensional network. iucr.orgre3data.orgnih.gov The geometry of these interactions, characterized by the C—Cl⋯Cl angles, determines their nature, which can be either attractive or repulsive. The ability of chlorine to form these directional bonds is a valuable tool in crystal engineering. iucr.orgre3data.org
Furthermore, π–π stacking interactions are another significant stabilizing force in the crystal lattices of these aromatic compounds. In the 3-CTCA and BPY co-crystal, π–π stacking between the bipyridine rings helps to hold the hydrogen-bonded chains together, resulting in a layered supramolecular architecture. nih.goviucr.org The perpendicular distance between the stacked rings is a measure of the strength of this interaction. nih.gov Similarly, in the co-crystal of 3-CTCA with acridine, acridine-acridine, thiophene-thiophene, and acridine-thiophene C—H⋯π interactions are all observed. iucr.org
For this compound, it is highly probable that a combination of C—Cl⋯N halogen bonds, where the nitrile nitrogen acts as the halogen bond acceptor, and various π-stacking and C—H⋯π interactions involving the thiophene ring will be the dominant forces in its crystal lattice. The interplay of these different non-covalent interactions will ultimately define the three-dimensional supramolecular structure.
Table of Supramolecular Interactions in Analogs of this compound
| Compound/Co-crystal | Interaction Type | Key Geometric Parameters | Role in Crystal Packing | Reference |
|---|---|---|---|---|
| 3-Chlorothiophene-2-carboxylic acid : 4,4′-Bipyridine | O—H⋯N Hydrogen Bond | O⋯N distance: 2.659 (4) Å, Angle: 178 (5)° | Forms primary 1D chains | iucr.org |
| Cl⋯Cl Interaction | - | Stabilizes 2D network | iucr.orgre3data.orgnih.gov | |
| π–π Stacking (BPY rings) | Centroid-centroid distance: 3.794 (2) Å | Connects hydrogen-bonded chains | nih.goviucr.org | |
| 3-Chlorothiophene-2-carboxylic acid : Acridine | O—H⋯N Hydrogen Bond | - | Primary interaction linking components | iucr.org |
| π–π Stacking | Acridine-acridine, thiophene-thiophene | Stabilizes the crystal structure | iucr.org |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-Chlorothiophene-2-carboxylic acid |
| 4,4′-Bipyridine |
Theoretical and Computational Chemistry Approaches for 2 Chlorothiophene 3 Carbonitrile
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of organic molecules. mdpi.comresearchgate.net Methods like the B3LYP hybrid functional combined with Pople-style basis sets such as 6-311G(d,p) or 6-311++G** are frequently employed to calculate the properties of thiophene (B33073) derivatives. mdpi.comnih.gov
These calculations begin by determining the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. For chlorothiophenes, DFT calculations have shown that the thiophene ring maintains a planar structure. nih.gov The calculated geometric parameters, such as bond lengths and angles, can then be compared with experimental data where available, often showing good agreement. semanticscholar.orgresearchgate.net
Beyond geometry, DFT provides crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com For substituted thiophenes, the distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. In 2-chlorothiophene-3-carbonitrile, the electron-withdrawing nature of the chlorine and nitrile groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene.
Table 1: Representative Calculated Geometric and Electronic Parameters for Substituted Thiophenes (Note: These values are illustrative, based on DFT calculations of related thiophene structures, as a dedicated study for this compound is not available in the cited literature.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C=C Bond Length (Å) | 1.37 - 1.42 | Indicates double bond character within the ring. |
| C-S Bond Length (Å) | 1.73 - 1.75 | Reflects the carbon-sulfur interaction in the heterocycle. semanticscholar.org |
| C-Cl Bond Length (Å) | ~1.72 | Characteristic length of a chlorine atom attached to an sp² carbon. |
| C≡N Bond Length (Å) | ~1.16 | Typical length for a carbon-nitrogen triple bond. |
| Ring Bond Angle (°) | 110 - 113 | Internal angles of the five-membered thiophene ring. semanticscholar.org |
| HOMO Energy (eV) | -6.5 to -7.5 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy (eV) | -1.5 to -2.5 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | ~4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. mdpi.com |
**5.2. Mechanistic Investigations using Computational Methods
Computational chemistry is instrumental in mapping the complex sequences of events that occur during a chemical reaction. By modeling the potential energy surface, researchers can identify stable intermediates, locate transition states, and ultimately elucidate the most likely reaction pathway.
To understand how this compound reacts, computational chemists map the energetic landscape connecting reactants to products. This involves calculating the energies of all plausible intermediates and, crucially, the transition states that separate them. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.
For example, studies on the fragmentation of the 2-chlorothiophene (B1346680) molecular cation have used ab initio calculations to identify various dissociation channels. nih.gov These studies propose that fragmentation is often initiated by an atom transfer (H or Cl), followed by ring-opening via C-C or C-S bond cleavage, leading to various smaller ions. nih.gov Similarly, computational investigations into the Vilsmeier-Haack reaction of other 2-chlorothiophenes suggest an ipso-substitution mechanism where the chlorine atom is replaced by a formyl group, and DFT calculations are in progress to detail this pathway. researchgate.net For this compound, computational mapping could explore pathways for nucleophilic aromatic substitution at the C-Cl bond or cycloaddition reactions involving the nitrile group, identifying the key transition states and intermediates for each potential process.
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen). wikipedia.org KIEs arise from the change in zero-point vibrational energy upon isotopic substitution, which can affect the activation energy of the reaction. wikipedia.org
Computational methods can predict KIEs by calculating the vibrational frequencies of both the reactant and the transition state for the light and heavy isotopologues.
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, a significant kH/kD > 1 would be expected for a reaction involving C-H bond cleavage.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. These are typically smaller but provide valuable information about changes in hybridization or steric environment at the transition state. bohrium.comnih.gov
While specific KIE studies on this compound have not been reported, this technique could be computationally applied to understand its reactivity. For instance, calculating the KIE for a reaction at one of the ring hydrogens could help determine if a C-H bond is weakened in the transition state, providing evidence for or against mechanisms like concerted metalation-deprotonation in organometallic cross-coupling reactions. researchgate.net
Prediction of Spectroscopic Properties (e.g., Absorption, Emission)
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and the characterization of new compounds. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excited states and predicting UV-visible absorption spectra. rsc.orgyoutube.com
The calculations yield vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry, and oscillator strengths, which relate to the intensity of the absorption peak. rsc.org For a molecule like this compound, TD-DFT calculations could predict the λmax values for its π→π* transitions, which are characteristic of conjugated systems. These theoretical spectra can be compared with experimental measurements to confirm the structure and understand the electronic transitions involved. science.govresearchgate.net DFT can also be used to calculate vibrational frequencies (IR spectra) and NMR chemical shifts, providing a complete, theoretically-derived spectroscopic profile. youtube.comnih.gov
Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These values are hypothetical predictions based on TD-DFT calculations for similar aromatic and heterocyclic systems.)
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value | Interpretation |
|---|---|---|---|
| UV-Vis (TD-DFT) | λmax (S0 → S1) | 270 - 290 nm | Corresponds to the lowest energy π→π* electronic transition. |
| IR (DFT) | C≡N Stretch | ~2230 cm-1 | Characteristic sharp absorption for the nitrile group. |
| IR (DFT) | Aromatic C=C Stretch | 1550 - 1600 cm-1 | Vibrations associated with the thiophene ring. |
| 13C NMR (DFT) | C≡N Carbon Shift | ~115 ppm | Chemical shift for the carbon atom of the nitrile group. |
| 13C NMR (DFT) | C-Cl Carbon Shift | ~125 ppm | Chemical shift for the carbon atom bonded to chlorine. |
Electrostatic Potential (ESP) Analysis
The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution across a molecule. libretexts.orgwuxiapptec.com It is plotted on the molecule's electron density surface, using color to represent the potential: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). mdpi.comwuxiapptec.com
For this compound, an ESP map would provide a clear picture of its reactive sites.
Negative Potential (Red/Yellow): The most electron-rich regions are expected to be located around the nitrogen atom of the highly polar nitrile group and, to a lesser extent, the sulfur heteroatom due to its lone pairs of electrons. These sites are the most likely points of attack for electrophiles or for coordination to metal cations. mdpi.comarabjchem.org
Positive Potential (Blue): The most electron-deficient regions (most positive potential) would be found around the hydrogen atoms attached to the thiophene ring. These sites are susceptible to deprotonation by a strong base.
Neutral/Slightly Positive Potential (Green): The carbon backbone and the chlorine atom would likely exhibit intermediate potentials. The ESP map provides a more nuanced view of reactivity than simple electronegativity arguments and is a powerful predictor of intermolecular interactions. wuxiapptec.comarabjchem.org
Research Applications and Advanced Utilities of 2 Chlorothiophene 3 Carbonitrile Derivatives
Contributions to Organic Electronics and Materials Science
The electronic properties of thiophene-based molecules make them ideal candidates for applications in materials science, particularly in the development of organic electronic devices. smolecule.com The presence of both electron-withdrawing (cyano) and halogen (chloro) groups on the thiophene (B33073) ring in 2-chlorothiophene-3-carbonitrile derivatives significantly influences their electronic characteristics, making them valuable precursors for advanced materials. publications.csiro.aubohrium.com
Precursors for Conductive Polymers and Organic Semiconductors
Derivatives of this compound are instrumental in the synthesis of conductive polymers and organic semiconductors. These materials are at the forefront of research for creating flexible and low-cost electronic devices. bohrium.com Thiophene-based polymers, such as poly(3,4-ethylenedioxithiophene) (PEDOT) and poly(thienylene vinylene) (PTV) derivatives, exhibit excellent conductivity and stability. The functionalization of these polymers, which can be achieved through the use of precursors like this compound, allows for the fine-tuning of their electronic properties. nih.gov For instance, the introduction of specific side chains can enhance solubility and processability, while the incorporation of electron-deficient units can modulate the polymer's energy levels for specific applications. publications.csiro.au
A notable example is the design of highly electron-deficient building blocks for n-type conjugated polymers. By incorporating fluorine and cyano groups onto a thiophene-vinylene-thiophene (TVT) backbone, researchers have synthesized copolymers with low-lying energy levels, enabling stable and high-performance electron transport in organic thin-film transistors (OTFTs). publications.csiro.au
Role in Organic Photovoltaic and OLED Technologies
The unique electronic properties of this compound derivatives also make them valuable in the fields of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). smolecule.com In OPVs, these derivatives can be used to create materials that efficiently absorb sunlight and transport charge, which are crucial processes for converting light into electricity. The ability to tune the energy levels of polymers derived from these precursors is particularly important for optimizing the performance of solar cells. rsc.org
In OLEDs, thiophene-based materials are utilized in the fabrication of the light-emitting layer. smolecule.com The efficiency and color of the emitted light can be controlled by modifying the chemical structure of the organic semiconductors. The versatility of this compound as a starting material allows for the synthesis of a wide range of compounds with tailored photophysical properties for OLED applications.
Utility in Agrochemical Development
The thiophene scaffold is a common feature in many biologically active molecules, and derivatives of this compound have found significant applications in the agrochemical industry. dataintelo.com These compounds serve as key intermediates in the synthesis of modern pesticides and herbicides, contributing to enhanced crop protection. dataintelo.com
Synthesis of Insecticides and Pesticide Active Ingredients
This compound is a valuable precursor for the synthesis of various insecticides. smolecule.com Its reactive nature allows for its incorporation into complex molecular structures that exhibit potent insecticidal activity. For example, thiophene derivatives are structurally related to neonicotinoids, a class of insecticides that act on the central nervous system of insects. The synthesis of novel neonicotinoid analogues often involves the use of functionalized heterocyclic building blocks like this compound.
Furthermore, this compound can be used to synthesize active ingredients for triazole insecticides, another important class of pesticides. The versatility of the thiophene ring allows for the creation of diverse chemical libraries to screen for new and more effective insecticidal compounds.
Enhancement of Herbicidal and Fungicidal Formulations
Beyond insecticides, derivatives of this compound also play a role in the development of herbicides and fungicides. dataintelo.com The introduction of a chlorothiophene moiety into a molecule can enhance its herbicidal or fungicidal properties. The market for agrochemicals is continuously driven by the need for more effective and environmentally benign solutions, and the use of versatile intermediates like this compound is crucial for innovation in this field. dataintelo.com
Building Block in Medicinal Chemistry and Drug Discovery Programs
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net this compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds with therapeutic potential. smolecule.com Its derivatives have been explored for their anticancer, anti-inflammatory, and anti-infective properties. smolecule.comfengchengroup.comchemicalbook.com
The reactivity of the chloro and cyano groups allows for diverse chemical modifications, leading to the generation of large libraries of compounds for high-throughput screening in drug discovery programs. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be displaced through nucleophilic substitution reactions, providing access to a variety of substituted thiophenes.
Recent research has highlighted the potential of thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from 2-aminothiophene-3-carbonitrile (B183302) analogues, as potent inhibitors of various kinases. mdpi.comnih.gov For instance, certain thieno[2,3-d]pyrimidine-based compounds have shown significant inhibitory activity against VEGFR-2, a key target in cancer therapy. nih.gov Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have been investigated as inhibitors of FMS kinase, which is implicated in tumor progression. nih.gov The development of novel kinase inhibitors is a major focus in oncology, and this compound derivatives provide a valuable platform for the design and synthesis of these targeted therapies. nih.govmdpi.com
Furthermore, transition metal complexes of chlorothiophene carboxylic acids, which can be derived from this compound, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. mdpi.comresearchgate.netbohrium.com These studies demonstrate the broad potential of this chemical scaffold in the development of new therapeutic agents.
Development of Antiviral and Anticancer Agents
The thiophene ring is a prominent scaffold in medicinal chemistry due to its wide spectrum of biological activities. nih.gov Derivatives of chlorothiophene, in particular, have been a focus of research in the development of new antiviral and anticancer therapies.
Thiophene-based compounds are recognized for their potential in creating new anticancer drugs. nih.gov The nature and position of substitutions on the thiophene ring allow these analogs to interact with a wide array of protein targets specific to cancer cells, thereby inhibiting various signaling pathways involved in cancer progression. nih.gov
Recent studies have focused on the synthesis and evaluation of chlorothiophene-based chalcones for their anticancer properties. In one such study, a series of nine chlorothiophene-based chalcone (B49325) analogs were synthesized. arabjchem.org These compounds demonstrated toxicity against several cancer cell lines, with two compounds in particular, C4 and C6, showing potent toxicity against WiDr colorectal cancer cells with IC50 values of 0.77 and 0.45 µg/mL, respectively. arabjchem.org Computational analysis suggested these compounds interact with the anti-apoptotic proteins MDM2 and Bcl-2. arabjchem.org
Furthermore, research into 2-acetyl-3-chlorothiophene (B1332639), a related compound, has indicated that its derivatives can inhibit the proliferation of cancer cells. In vitro studies have shown cytotoxic effects of these related compounds against human cancer cell lines such as A549 (lung) and MCF-7 (breast).
Table 1: Anticancer Activity of Selected Chlorothiophene-Based Chalcone Analogs
| Compound | Target Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| C4 | WiDr (Colorectal) | 0.77 |
| C6 | WiDr (Colorectal) | 0.45 |
This table presents the half-maximal inhibitory concentration (IC50) values for two chlorothiophene-based chalcone analogs against a specific colorectal cancer cell line, indicating their potency. arabjchem.org
Design of Anticoagulants and Enzyme Inhibitors (e.g., Thrombin, Factor Xa Inhibitors)
Thiophene derivatives are integral to the development of modern anticoagulants, which are crucial for managing thrombotic disorders. researchgate.netnih.gov The selective targeting of coagulation enzymes like thrombin and Factor Xa is a key strategy in anticoagulant therapy. nih.govnih.gov
A notable example is the development of SAR107375, a potent dual inhibitor of both thrombin and Factor Xa. nih.gov The design of this inhibitor involved a rational optimization process starting from a compound with modest activity. The incorporation of a neutral chlorothiophene fragment was a key step in significantly improving the inhibitory activities against both enzymes. nih.gov This led to the identification of a derivative displaying strong in vitro activity against Factor Xa and thrombin, with Ki values of 1 and 8 nM, respectively. nih.gov This compound also showed potent in vivo activity in a rat model of venous thrombosis. nih.gov
The significance of the thiophene scaffold is also highlighted by the structure of rivaroxaban, a marketed anticoagulant drug that contains a thiophene moiety. researchgate.net The development of such direct fXa inhibitors represents a major advancement over older anticoagulants like warfarin. nih.govmdpi.com Computational and experimental models have been used to evaluate the efficacy of these new agents in suppressing thrombin generation. nih.gov
Table 2: Inhibitory Activity of a Chlorothiophene-Containing Derivative (SAR107375)
| Target Enzyme | Inhibitory Constant (Ki) |
|---|---|
| Factor Xa | 1 nM |
| Thrombin | 8 nM |
This table shows the high in vitro potency of the dual inhibitor SAR107375, which incorporates a chlorothiophene moiety, against two key enzymes in the coagulation cascade. nih.gov
Precursor for Dyes and Pigments
The chemical reactivity of this compound and its close analogs makes them valuable precursors in the synthesis of various dyes and pigments. guidechem.com The thiophene ring system can be chemically modified to produce chromophores, which are the parts of a molecule responsible for its color.
One of the key routes to thiophene-based dyes is through the formation of 2-aminothiophenes. The Gewald reaction is a well-established method for producing 2-aminothiophenes, which serve as crucial intermediates for creating azo dyes through diazotization reactions. researchgate.net This has opened up a new area of dye chemistry, leading to the preparation of novel colorants. researchgate.net For instance, a series of yellow to greenish-blue aziridinyl azo dyes have been synthesized from 2-aminothiophenes. researchgate.net
Furthermore, derivatives like 5-chlorothiophene-2-carboxylic acid and 2-acetyl-3-chlorothiophene are utilized as intermediates in the production of dyes and pigments for various applications, including textiles and coatings. guidechem.com The unique chemical properties of these compounds allow for the synthesis of a diverse range of colorants.
Emerging Research Frontiers for 2 Chlorothiophene 3 Carbonitrile
Innovations in Green Chemistry Syntheses
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For 2-chlorothiophene (B1346680) and its derivatives, this has translated into exploring greener reaction conditions and reagents.
One notable advancement is the development of a synthetic method for 2-chlorothiophene that utilizes hydrogen peroxide as the chlorinating agent in the presence of hydrochloric acid and a phase transfer catalyst like triethylamine. google.com This method offers a safer alternative to using gaseous chlorine, which can lead to the formation of undesired polychlorinated byproducts and requires specialized equipment. google.com The process is carried out at low temperatures (-10 to 0 °C) and results in high yields (up to 96.4%) and purity (99.3%). google.com
Another green approach involves the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide as a chlorinating agent in acetonitrile. This reaction proceeds rapidly at room temperature and provides the desired monochlorinated product in high yield. chemicalbook.com The use of a solid, stable chlorinating agent and a relatively benign solvent aligns with the principles of green chemistry. matanginicollege.ac.in Furthermore, polymer-supported reagents and catalysts are being explored to simplify product purification and enable catalyst recycling, further enhancing the green credentials of these synthetic routes. matanginicollege.ac.in
| Method | Chlorinating Agent | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide Method | Hydrogen Peroxide/HCl | Aqueous/Triethylamine | Avoids gaseous chlorine, high yield and purity. | google.com |
| N-Chlorosulfonamide Method | N-chloro-N-(phenylsulfonyl)benzenesulfonamide | Acetonitrile | Fast reaction at room temperature, uses a stable solid reagent. | chemicalbook.com |
| Vapor Phase Chlorination | Chlorine Gas | High Temperature (500°C) | Suitable for large-scale production, high yield of trichlorinated product. | beilstein-journals.org |
Exploration of Novel Functionalization Strategies
The reactivity of the chloro and cyano groups, as well as the thiophene (B33073) ring itself, provides multiple avenues for novel functionalization of 2-chlorothiophene-3-carbonitrile.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity is crucial for building more complex molecular architectures. For instance, the chlorine can be displaced by amines, alcohols, and thiols to generate a library of substituted thiophenes.
The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or a carboxamide, or it can participate in cycloaddition reactions. smolecule.comcymitquimica.com These transformations open up pathways to a diverse range of heterocyclic compounds. For example, multicomponent reactions involving this compound, aromatic aldehydes, and malononitrile (B47326) can generate biologically active pyran and pyridine (B92270) derivatives. smolecule.com
Furthermore, the thiophene ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chloro and cyano groups can influence the regioselectivity of these reactions. smolecule.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are also powerful tools for the functionalization of the thiophene core, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds. smolecule.comresearchgate.net Recent research has also explored C-H activation strategies to directly functionalize the thiophene ring, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net
Development of Advanced Materials with Tailored Characteristics
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with tailored properties.
Thiophene-based polymers are well-known for their conducting properties, and derivatives of this compound can be used as monomers to synthesize conductive polymers and organic semiconductors. smolecule.com These materials have potential applications in organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). smolecule.com The presence of the chloro and cyano substituents can be used to fine-tune the electronic properties, such as the band gap and charge carrier mobility, of the resulting polymers.
The ability to functionalize the thiophene ring at multiple positions allows for the creation of materials with extended π-conjugated systems. These materials are of interest for their optoelectronic properties and have applications in nonlinear optics and as fluorescent probes. smolecule.com For example, the synthesis of bis-heterocyclic compounds, such as pyrazolothieno[2,3-b]thiophenes and pyridinothieno[2,3-b]thiophenes, from this compound leads to molecules with extended conjugation. smolecule.com
Moreover, metal complexes of thiophene carboxylates, which can be derived from this compound, have shown potential in the development of new optoelectronic materials and catalysts. mdpi.com
| Material Type | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Conductive Polymers | Extended π-conjugation | OFETs, OPVs, OLEDs | smolecule.com |
| Organic Semiconductors | Tunable electronic properties | Organic electronics | smolecule.com |
| Optoelectronic Materials | Extended π-systems | Nonlinear optics, fluorescent probes | smolecule.commdpi.com |
| Metal-Organic Frameworks (MOFs) | Catalytic activity | Catalysis | mdpi.com |
Interdisciplinary Research at the Chemistry-Biology Interface
The intersection of chemistry and biology is a fertile ground for the application of novel compounds, and this compound and its derivatives are no exception. Thiophene-containing molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. smolecule.comresearchgate.net
Derivatives of this compound are being investigated as potential therapeutic agents. For example, the synthesis of pyran and pyridine derivatives through multicomponent reactions has yielded compounds with potential biological activity. smolecule.com The core structure of this compound serves as a scaffold that can be modified to interact with specific biological targets, such as enzymes or receptors. smolecule.com
Recent studies have shown that transition metal complexes of 3-chlorothiophene-2-carboxylic acid, a derivative of this compound, exhibit anticancer activity against various human cancer cell lines. mdpi.comresearchgate.net For instance, a cobalt complex showed significant inhibitory effects on leukemia and colon cancer cells. mdpi.com The development of such metal-based drugs represents a promising avenue for cancer therapy. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
